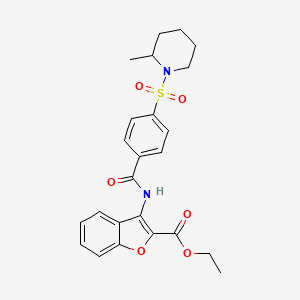

Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-9-4-5-10-20(19)32-22)25-23(27)17-11-13-18(14-12-17)33(29,30)26-15-7-6-8-16(26)2/h4-5,9-14,16H,3,6-8,15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHNLYABKJNBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group of the piperidine ring with a sulfonyl chloride.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure enables diverse reactivity:

-

Benzofuran core : Aromatic electrophilic substitution at C5/C6 positions.

-

Sulfonamide (–SO₂–N–) : Acid/base-mediated hydrolysis and nucleophilic displacement.

-

Ester (–COOEt) : Hydrolysis to carboxylic acids or transesterification.

-

Amide (–CONH–) : Stability under mild conditions but hydrolyzable under strong acids/bases.

2.1. Amide Bond Formation

The benzamido group is synthesized via coupling reactions:

2.2. Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic conditions:

-

Conditions : LiOH·H₂O in THF/MeOH/H₂O (3:1:1), RT, overnight .

-

Product : Corresponding carboxylic acid (yield: 86–95%).

2.3. Sulfonamide Alkylation

The 2-methylpiperidine-sulfonyl group participates in alkylation:

-

Reagents : Alkyl halides (e.g., benzyl chloride) with K₂CO₃ in DMF (100°C, 48h) .

-

Application : Modifies lipophilicity for pharmacokinetic optimization .

3.1. Mitsunobu Reaction

Used to functionalize hydroxyl groups adjacent to the benzofuran core:

3.2. Nucleophilic Aromatic Substitution (SNAr)

Introduced for piperidine-sulfonyl coupling:

3.3. Reductive Amination

For secondary amine formation:

Stability Under Reaction Conditions

5.1. Pharmaceutical Intermediates

-

Serves as a precursor for kinase inhibitors and apoptosis modulators .

-

Example : Analogues show IC₅₀ values <10 μM against A549 lung carcinoma .

5.2. Heterocyclic Chemistry

Scientific Research Applications

Neuroprotective Properties

Research indicates that Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate exhibits neuroprotective effects. Its mechanism involves modulation of neurotransmitter systems, particularly through interactions with NMDA receptors, which are critical in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Case Study: Neuroprotection in Animal Models

A study demonstrated that derivatives of this compound could reduce neuronal damage in animal models of neurodegeneration by inhibiting excessive glutamate signaling, thus preventing excitotoxicity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing neuroinflammation, which is often a contributing factor in various neurological disorders.

Case Study: Inflammation Reduction

In vitro studies indicated that the compound could inhibit pro-inflammatory cytokine production in microglial cells, suggesting its potential use in treating conditions characterized by neuroinflammation .

Anticancer Activity

The structural diversity of Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate has led to investigations into its anticancer properties. Preliminary screenings of structural analogs have shown promising results against various cancer cell lines.

Case Study: Anticancer Screening

In a recent study, several derivatives were synthesized and screened for anticancer activity, revealing that some exhibited significant cytotoxic effects on cancer cells, indicating their potential as lead compounds for further development .

Data Tables

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-6-methyl-thieno[2,3-c]pyridine | Similar thieno structure | Antimicrobial activity |

| N-(1-acetylpiperidin-4-yl)-sulfonamide | Piperidine and sulfonamide groups | Neuroprotective effects |

| 1-(1-methylcyclopropyl)-thieno[2,3-d]pyrimidine | Thienopyrimidine core | Anticancer properties |

Mechanism of Action

The mechanism of action of Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the benzofuran and piperidine rings may interact through hydrophobic or π-π interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Methodological Considerations

- Crystallography : SHELXL enables precise refinement of bond lengths and angles, critical for comparing piperidine ring puckering or sulfonyl group geometry across analogs .

- Visualization : ORTEP-3 aids in overlaying structures to highlight conformational differences (e.g., piperidine vs. morpholine orientation) .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the benzofuran core via C–H arylation or cyclization reactions.

- Step 2 : Introduction of the sulfonylpiperidine group through sulfonylation, often using 2-methylpiperidine and a sulfonating agent.

- Step 3 : Amidation to attach the benzamide moiety, followed by esterification to introduce the ethyl carboxylate group. Reaction conditions (e.g., catalysts like Pd for arylation, temperature control, and solvent selection) critically influence yield and purity .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the benzofuran scaffold, sulfonylpiperidine group, and ester functionality (e.g., H NMR for proton environments, C NMR for carbon backbone).

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide (S=O stretch ~1350–1150 cm) and ester carbonyl (C=O ~1700 cm).

- X-ray Crystallography : For resolving 3D molecular geometry. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to address crystallographic disorder .

Q. What preliminary biological assays are recommended to evaluate bioactivity?

Initial screening should focus on:

- Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorometric/colorimetric substrates.

- Cytotoxicity Studies : Employ cell viability assays (e.g., MTT) across cancer cell lines to identify IC values.

- Solubility and Stability : Assess pharmacokinetic parameters via HPLC under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How does the sulfonylpiperidine substituent influence biological activity compared to other sulfonamide derivatives?

The 2-methylpiperidine sulfonamide group enhances lipophilicity and target binding due to:

- Steric Effects : The methyl group on piperidine modulates conformational flexibility, potentially improving selectivity.

- Electron-Withdrawing Properties : The sulfonyl group stabilizes interactions with enzymatic active sites (e.g., hydrogen bonding with residues like Asp or Glu). Comparative studies with analogs (e.g., phenylsulfonyl or morpholine sulfonamide derivatives) reveal differences in IC values by 2–5-fold, highlighting the substituent’s role in potency .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Challenges like disorder or twinning can be addressed via:

- High-Resolution Data : Collect data at synchrotron sources (≤1.0 Å resolution) to improve electron density maps.

- SHELX Tools : Use SHELXD for experimental phasing and SHELXL for refining anisotropic displacement parameters.

- Twinned Refinement : Apply BASF and HKLF5 commands in SHELXL for twinned crystals. Validation metrics (R < 0.25) ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.